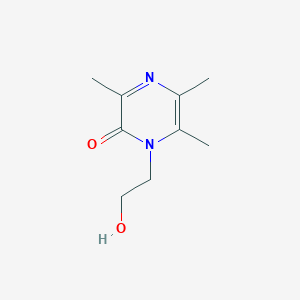

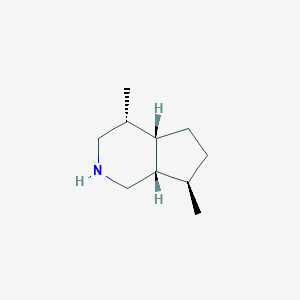

![molecular formula C18H20FN3O3S B057012 6-氟-1-甲基-4-氧代-7-(哌嗪-1-基)-1,4-二氢-[1,3]噻吩并[3,2-a]喹啉-3-羧酸乙酯 CAS No. 113028-17-4](/img/structure/B57012.png)

6-氟-1-甲基-4-氧代-7-(哌嗪-1-基)-1,4-二氢-[1,3]噻吩并[3,2-a]喹啉-3-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves several key steps, including chlorination, deacetylation, and intramolecular cyclization reactions. Matsuoka et al. (1997) developed a practical synthesis route for this compound, emphasizing the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate and subsequent steps leading to the formation of the compound (Matsuoka et al., 1997).

Molecular Structure Analysis

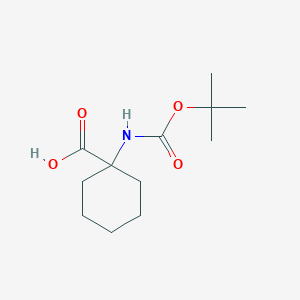

The molecular structure of ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate includes several functional groups that contribute to its chemical behavior and potential biological activity. The presence of a fluoro group and a piperazinyl moiety is critical for its antimicrobial properties. Segawa et al. (1995) performed studies to evaluate the antibacterial activity of similar compounds, shedding light on how structural variations can affect biological activity (Segawa et al., 1995).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for further chemical modifications. For instance, photochemical studies have shown that it can undergo substitution and decarboxylation reactions under certain conditions (Mella, Fasani, & Albini, 2001). These reactions are crucial for understanding the compound's stability and behavior under different environmental conditions.

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are essential for its formulation and potential application as a pharmaceutical agent. While specific data on these properties are not directly available from the cited research, they can be inferred based on the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the compound's functional groups and molecular structure. Electrochemical studies provide insights into its reduction mechanisms and the role of intramolecular interactions in its chemical behavior (Srinivasu et al., 1999).

科学研究应用

抗菌活性和药代动力学

6-氟-1-甲基-4-氧代-7-(哌嗪-1-基)-1,4-二氢-[1,3]噻吩并[3,2-a]喹啉-3-羧酸乙酯,在文献中称为 NM441 及其前药 NM394,主要因其抗菌特性而受到研究。NM394 对革兰氏阳性菌、革兰氏阴性菌和厌氧菌表现出广谱活性。一项探索其胆囊组织浓度、胆汁排泄和 NM441 给药后药代动力学的重要研究突出了其在胆囊组织内的有效胆汁排泄和浓度,表明其在治疗胆道系统细菌感染中具有潜力(Tanimura et al., 2012)。此外,NM441 的体内抗菌活性显示出有效的抑制作用,这归因于其在给药后转化为 NM394,表明其与 NM394 单独相比具有更高的生物利用度(Ozaki et al., 1997)。

合成和化学研究

NM441 及其相关化合物的合成一直是广泛研究的主题,旨在提高生产这些喹诺酮衍生物的实用性和效率。一项值得注意的工作详细介绍了 NM441 的实用合成方法,阐明了在生产噻吩并喹啉骨架(NM441 的核心成分)中至关重要的氯化和环化等关键步骤。该合成路线对于 NM441 的大规模生产具有重要意义,它提供了一种可扩展且高效的制备方法,强调了其广泛临床应用的潜力(Matsuoka et al., 1997)。

化学和药理见解

对 NM441 及其中间体的化学性质和合成路线的进一步研究,为深入了解它们的化学行为、改性潜力和在抗菌治疗中的应用提供了深刻的见解。探索这些化合物合成、抗菌评价和电化学特性的研究,为理解其作用机制、药理学益处和潜在副作用做出了重大贡献,为其在临床环境中的优化和应用铺平了道路(Srinivasu et al., 1999)。

作用机制

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives often interact with their targets by binding to them, which can result in changes in the function of the target . This can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Pharmacokinetics

It is known that the compound has a molecular weight of 34938 , which could influence its bioavailability

Result of Action

It is known that indole derivatives can have a variety of effects, depending on their specific targets and the nature of their interactions .

Action Environment

It is known that the compound has a melting point of 215-218 °c (decomposition) and a boiling point of 5770±500 °C (predicted) , which could influence its stability under certain environmental conditions.

属性

IUPAC Name |

ethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZXETKTFKCCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115503 | |

| Record name | Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

CAS RN |

113028-17-4 | |

| Record name | Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113028-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

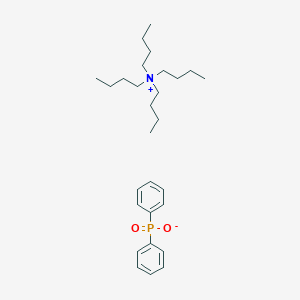

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)

![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)

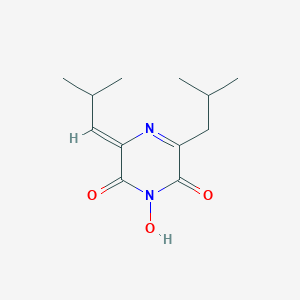

![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)

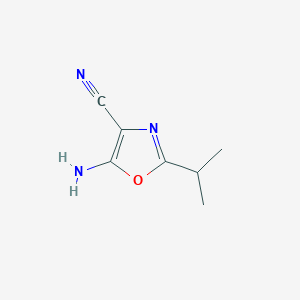

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)